molecular formula C7H6N4O B8517642 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine

6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B8517642
M. Wt: 162.15 g/mol
InChI Key: TVXRYHYPEULSPZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an oxirane (epoxide) group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine typically involves the cycloaddition of azides with nitriles, a common method for preparing tetrazole derivatives . One approach involves the reaction of 2-azidopyridine with an epoxide under thermal or photochemical conditions . The reaction conditions often require the use of catalysts such as copper or other transition metals to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Nucleophiles such as amines, thiols, or alcohols are often used in substitution reactions .

Major Products

The major products formed from these reactions include diols, amines, and various substituted tetrazolo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-fused heterocycles such as:

Uniqueness

6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine is unique due to the presence of the epoxide group, which imparts additional reactivity and potential for covalent modification of biological targets. This distinguishes it from other tetrazole-fused heterocycles that lack this functional group .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

6-[(2R)-oxiran-2-yl]tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2/t6-/m0/s1

InChI Key

TVXRYHYPEULSPZ-LURJTMIESA-N

Isomeric SMILES

C1[C@H](O1)C2=CN3C(=NN=N3)C=C2

Canonical SMILES

C1C(O1)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.